Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 1,2,3-triazole ring attached to a propanedioic acid moiety, which is esterified with two ethyl groups. The molecular formula of this compound is C9H12N3O4, and it has a molecular weight of approximately 227.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester typically involves the reaction of diethyl malonate with azides under copper-catalyzed conditions. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Diethyl propanediol derivatives.
Substitution: Substituted triazole esters.
Scientific Research Applications
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar structure but with a propenyl group instead of a triazole ring.
Diethyl 1,3-propanedioate: Lacks the triazole ring, making it less versatile in biological applications.
Uniqueness
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is unique due to the presence of the 1,2,3-triazole ring, which imparts significant biological activity and chemical versatility. This makes it a valuable compound in medicinal chemistry and material science .
Properties
CAS No. |
817176-68-4 |
---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
diethyl 2-(triazol-1-yl)propanedioate |
InChI |
InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3 |
InChI Key |
VGCIEPOGVSEJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1C=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.